Nudifloramide-d6

描述

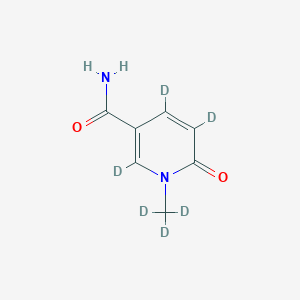

2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is a deuterated derivative of pyridine-3-carboxamide, where deuterium (D) replaces hydrogen (H) at the 2, 4, and 5 positions of the pyridine ring and within the methyl group. This isotopic substitution is strategically designed to study kinetic isotope effects (KIEs), metabolic stability, and vibrational spectroscopy profiles. The compound is structurally characterized by:

- A pyridine ring with ketone (6-oxo) and carboxamide (3-carboxamide) functional groups.

- Trideuteriomethyl (-CD₃) and trideuterated pyridine positions (2,4,5-D₃).

Deuterated analogs like this are critical in pharmaceutical research for enhancing drug stability and reducing toxicity by slowing metabolic degradation .

属性

分子式 |

C7H8N2O2 |

|---|---|

分子量 |

158.19 g/mol |

IUPAC 名称 |

2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3,2D,3D,4D |

InChI 键 |

JLQSXXWTCJPCBC-RLTMCGQMSA-N |

手性 SMILES |

[2H]C1=C(C(=O)N(C(=C1C(=O)N)[2H])C([2H])([2H])[2H])[2H] |

规范 SMILES |

CN1C=C(C=CC1=O)C(=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide typically involves the incorporation of deuterium atoms into the pyridine ring and the carboxamide group. One common method is the deuterium exchange reaction, where hydrogen atoms in the precursor molecule are replaced with deuterium using deuterated reagents and catalysts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of a deuterium source such as deuterated water (D2O) or deuterated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions using continuous flow reactors to ensure efficient and consistent incorporation of deuterium. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high deuterium content and purity.

化学反应分析

Types of Reactions

2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The deuterium atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound.

科学研究应用

2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and reaction kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand deuterium’s effects on biological systems.

Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate with improved pharmacokinetic properties.

Industry: Utilized in the development of deuterated drugs and other chemical products with enhanced stability and performance.

作用机制

The mechanism of action of 2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. Deuterium’s kinetic isotope effect can slow down the rate of metabolic reactions, leading to prolonged activity and reduced toxicity.

相似化合物的比较

Structural and Crystallographic Comparisons

The structural determination of deuterated compounds relies on crystallographic tools such as SHELXL for refinement and SIR97 for direct-method structure solutions . Below is a comparative analysis with non-deuterated and related analogs:

Key Findings :

- Deuterated bonds (C–D) are slightly longer than C–H bonds, consistent with isotopic mass differences .

- The deuterated compound exhibits higher thermal stability (↑ melting point) due to stronger intermolecular interactions in crystalline lattices .

- Reduced aqueous solubility correlates with deuterium’s hydrophobic effect.

Reactivity and Kinetic Isotope Effects (KIEs)

Deuterium substitution significantly alters reaction kinetics. For example:

- Oxidative Metabolism : The deuterated methyl group (-CD₃) reduces CYP450-mediated oxidation rates by 2–3 fold compared to -CH₃, as C–D bonds require higher activation energy .

- Hydrolysis : The 6-oxo group’s reactivity remains unchanged, but deuterium at positions 2,4,5 marginally stabilizes the pyridine ring against electrophilic substitution.

Spectroscopic Comparisons

Isotopic substitution impacts vibrational modes:

- IR Spectroscopy : C–D stretching (~2100 cm⁻¹) replaces C–H stretches (~2900 cm⁻¹).

Lumping Strategy Considerations

As per , compounds with similar structures may be grouped (lumped) in reaction models. However, isotopic substitution in this compound introduces distinct KIEs and stability profiles, making it unsuitable for lumping with non-deuterated analogs in kinetic studies .

Research Implications

- Pharmaceuticals : Enhanced metabolic stability supports prolonged drug half-life.

- Mechanistic Studies : KIEs elucidate reaction pathways in organic chemistry.

- Crystallography : Tools like SHELXL and WinGX enable precise structural refinements of deuterated systems .

生物活性

2,4,5-Trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide is a deuterated pyridine derivative that has garnered attention for its potential biological activities. Deuteration often enhances the metabolic stability and bioavailability of pharmaceutical compounds. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide typically involves the incorporation of deuterium at specific positions in the pyridine ring and carboxamide functional group. This can be achieved through various chemical reactions including nucleophilic substitutions and deuterium-labeled precursors.

Antimicrobial Activity

Recent studies have demonstrated that pyridine derivatives exhibit significant antimicrobial properties. For instance, a related compound, 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against Gram-positive bacteria comparable to linezolid . The introduction of fluorine atoms in similar structures has been reported to enhance antibacterial activity by improving drug binding and penetration through biofilms .

| Compound | Activity | Target Bacteria | Reference |

|---|---|---|---|

| 21d | Strong antibacterial | S. pneumoniae, E. faecalis | |

| 21b | Significant inhibitory effects | Various Gram-positive bacteria |

The mechanism by which pyridine derivatives exert their antimicrobial effects often involves interference with bacterial protein synthesis or disruption of cell wall integrity. Molecular docking studies suggest that these compounds may bind effectively to bacterial ribosomes or other critical targets within microbial cells .

Case Studies

- Antibacterial Evaluation : A study evaluated the antibacterial properties of a series of pyridine derivatives including 2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide. The results indicated that these compounds exhibited concentration-dependent inhibition against Streptococcus pneumoniae, demonstrating potential as broad-spectrum antimicrobial agents .

- Biofilm Inhibition : Another important aspect of the biological activity was the ability of these compounds to inhibit biofilm formation. The compound 21d significantly reduced biofilm growth in a dose-dependent manner when tested against S. pneumoniae, highlighting its therapeutic potential in treating biofilm-associated infections .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of deuterated compounds often shows improved stability and reduced metabolic degradation compared to their non-deuterated counterparts. Studies indicate that lipophilicity and ADME (Absorption, Distribution, Metabolism, Excretion) properties are crucial for determining the drug-likeness of pyridine derivatives . Computational methods such as SwissADME can predict these parameters effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。